GGTI-2133 free base
Overview
Description
GGTI-2133 free base is an N-acyl-L-amino acid obtained by condensation of the carboxy group of 4-{[(imidazol-4-yl)methyl]amino}-2-(naphthalen-1-yl)benzoic acid with the amino group of L-leucine . It’s an inhibitor of geranylgeranyltransferase type I .
Molecular Structure Analysis
The molecular formula of this compound is C27H28N4O3 . It has an average mass of 456.537 Da and a mono-isotopic mass of 456.21614 Da . The structure includes a benzamide, biaryl, imidazole, naphthalene, and a secondary amino compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 456.54 and a chemical formula of C27H28N4O3 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Gamma-Glutamyl Transpeptidase (GGT) in Cellular Processes
Research has shown that gamma-glutamyl transpeptidase (GGT) plays a crucial role in using extracellular glutathione as a source of cysteine for cells, highlighting its significance in maintaining intracellular levels of glutathione and contributing to cysteine homeostasis (Hanigan & Ricketts, 1993). Another study discusses the enzyme's involvement in counteracting oxidative stress by breaking down extracellular glutathione, making its component amino acids available to cells, and its clinical applications and physiological roles (Whitfield, 2001).
Visualization and Analysis of Genetic Data
The GGT software package, developed for visualizing molecular marker data and focusing on plant genetic data, has been adapted and improved over time. This software supports a variety of genetic analyses, including diversity analyses and simple association studies, showcasing its versatility in analyzing genetic data (van Berloo, 2008).
Study of DNA Structures: G-Quadruplexes
Research into G-quadruplexes, DNA structures with potential roles in cellular processes and as novel targets for drug therapy, has provided insights into their unique deprotonation features and implications for molecular electronic devices (Wu et al., 2015). Another study on the enzymatic cleavage and subsequent intramolecular transcyclization highlights the development of fluorescent probes for detecting GGT activities, indicating its potential in cancer diagnosis and treatment (Tong et al., 2016).
Mechanism of Action
Safety and Hazards
GGTI-2133 free base can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Properties
IUPAC Name |
(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c1-17(2)12-25(27(33)34)31-26(32)23-11-10-19(29-15-20-14-28-16-30-20)13-24(23)22-9-5-7-18-6-3-4-8-21(18)22/h3-11,13-14,16-17,25,29H,12,15H2,1-2H3,(H,28,30)(H,31,32)(H,33,34)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTFPKNIFYMEHP-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191102-79-1 | |
Record name | N-[[4-(Imidazol-4-yl)methylamino]-2-(1-naphthyl)benzoyl]leucine trifluoroacetate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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